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Disclaimer: Publicly available literature does not contain detailed quantitative data from
preclinical efficacy studies of Utreloxastat (PTC857) in animal models of Amyotrophic Lateral
Sclerosis (ALS). The following application notes and protocols are based on the known
mechanism of Utreloxastat as a 15-lipoxygenase (15-LOX) inhibitor and established
methodologies for preclinical ALS research. The data presented in the tables are illustrative
and for guidance purposes only.

Introduction

Utreloxastat (PTC857) is an orally bioavailable small molecule that functions as a potent
inhibitor of 15-lipoxygenase (15-LOX).[1] In the context of neurodegenerative diseases like
ALS, the inhibition of 15-LOX is a therapeutic strategy aimed at mitigating oxidative stress and
preventing ferroptosis, an iron-dependent form of programmed cell death implicated in motor
neuron degeneration.[1] Reactive oxygen species (ROS) upregulate 15-LOX, which in turn
leads to the production of lipid peroxides that increase oxidative stress, activate pro-
inflammatory glial cells, and ultimately cause ferroptosis.[1] Utreloxastat is designed to block
this pathway, thereby potentially slowing or preventing neurodegeneration.[1][2]

While promising preclinical studies in multiple animal models were cited as the basis for
advancing Utreloxastat into human clinical trials, the specific outcomes of these studies are
not detailed in the available literature.[2] Utreloxastat was investigated in a Phase 2 clinical
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trial (CARDINALS) for ALS but failed to meet its primary and secondary endpoints, leading to
the discontinuation of its development for this indication.[3][4]

These notes provide a framework for designing and executing preclinical studies of 15-LOX
inhibitors, such as Utreloxastat, in established animal models of ALS.

Data Presentation: lllustrative Preclinical Data

The following tables represent the types of quantitative data that would be collected in a
preclinical study of a 15-LOX inhibitor in an ALS animal model, such as the SOD1-G93A
mouse.

Table 1: Effect of a 15-LOX Inhibitor on Survival and Motor Function in SOD1-G93A Mice
(Hlustrative Data)

. Rotarod
Median
Treatment . Onset of Motor Performance
N Survival o
Group Deficits (Days) (Seconds at
(Days)
Day 100)
Vehicle Control 20 1305 90+4 45+ 10
15-LOX Inhibitor
20 140+ 6 985 75 + 12*
(Low Dose)
15-LOX Inhibitor
) 20 148 +£5 105+ 4 100 £ 15**
(High Dose)
Wild-Type
20 N/A N/A 180 + 20
Control

*Data are presented as mean £ SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This data
is for illustrative purposes only.

Table 2: Effect of a 15-LOX Inhibitor on Biomarkers in SOD1-G93A Mice at 120 Days of Age
(Hllustrative Data)
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Plasma . Spinal Cord
) Spinal Cord 15- ]
Neurofilament o Malondialdehyde
Treatment Group . . LOX Activity (% of
Light Chain (NfL) ] (MDA) (nmol/mg
Vehicle) .
(pg/mL) protein)
Vehicle Control 5500 + 800 100 £ 10 25104
15-LOX Inhibitor (High
2500 = 500 308 1.2 +0.3**
Dose)
Wild-Type Control 400 £ 100 25+5 0.8+0.2

*Data are presented as mean = SEM. *p<0.01 compared to Vehicle Control. This data is for
illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate a 15-LOX inhibitor in
an ALS animal model.

Animal Model and Husbandry

e Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-
Tg(SOD1*G93A)1Gur/J).[5]

e Source: The Jackson Laboratory.

o Breeding: Mate transgenic males with B6SJL F1 hybrid females.[5]

o Genotyping: Identify transgenic offspring via PCR analysis of tail-tip DNA.[5]
o Controls: Use non-transgenic wild-type littermates as controls.[5]

e Housing: House animals under a 12:12 hour light-dark cycle with ad libitum access to food
and water.[5]

e Group Size: A minimum of 15-20 animals per group is recommended to achieve statistical
power.
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Drug Formulation and Administration

o Formulation: Based on its clinical use, Utreloxastat would likely be formulated as an oral
solution. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile

water.

o Dosage: While specific preclinical doses for Utreloxastat are not published, dosing would be
determined by pharmacokinetic and tolerability studies. For a proof-of-concept study, a range
of doses (e.g., 10, 30, and 100 mg/kg) could be evaluated.

o Administration: Administer the drug or vehicle solution orally via gavage once or twice daily.
The clinical trials for Utreloxastat used twice-daily dosing.[3]

o Treatment Period: Begin administration at a pre-symptomatic stage (e.g., 60 days of age)
and continue until the experimental endpoint.

Behavioral and Motor Function Assessment

» Rotarod Test:
o Apparatus: An accelerating rotarod treadmill for mice.

o Protocol: Acclimate mice to the apparatus for 2-3 days prior to testing. During testing,
place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.
Record the latency to fall. Perform three trials per mouse and average the results.

o Frequency: Test weekly or bi-weekly starting from 70 days of age.
e Hanging Wire Test:
o Apparatus: A wire cage lid suspended above a padded surface.

o Protocol: Allow the mouse to grip the wire mesh with its forepaws and then invert the lid.
Record the time until the mouse falls, with a cut-off time of 60-120 seconds.

o Frequency: Test weekly or bi-weekly.

o Grip Strength:
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o Apparatus: A grip strength meter with a wire grid.

o Protocol: Allow the mouse to grasp the grid with its forelimbs and/or all four limbs and
gently pull it away horizontally until it releases its grip. Record the peak force.

o Frequency: Test weekly or bi-weekly.

e Disease Onset and Survival:

o Onset: Defined as the age at which a mouse shows the first signs of motor impairment,
such as hindlimb tremor or a consistent decline in rotarod performance.

o Endpoint: The endpoint is typically defined as the inability of the mouse to right itself within
30 seconds of being placed on its side, which is considered a surrogate for late-stage
paralysis.[6]

Biomarker and Histological Analysis

o Sample Collection: At the experimental endpoint, collect blood via cardiac puncture and
perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brain and
spinal cord.

e Plasma Neurofilament Light Chain (NfL) Analysis:

o Rationale: NfL is a biomarker of neuronal damage and its levels in plasma and CSF are
elevated in ALS patients and animal models.[7][8][9]

o Method: Measure NfL concentrations in plasma using a sensitive immunoassay, such as a
Single Molecule Array (Simoa) assay.

e Histology and Immunohistochemistry:

o Tissue Processing: Post-fix the spinal cord in 4% PFA, cryoprotect in sucrose, and section
on a cryostat.

o Staining:

» Nissl Staining: To quantify motor neuron loss in the ventral horn of the spinal cord.
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» Immunohistochemistry: Use antibodies against markers such as choline
acetyltransferase (ChAT) for motor neurons, Ibal for microglia, and GFAP for astrocytes
to assess neuroinflammation.

e Biochemical Assays:
o Tissue Homogenization: Homogenize fresh-frozen spinal cord tissue.

o 15-LOX Activity Assay: Measure the enzymatic activity of 15-LOX in spinal cord lysates to
confirm target engagement.

o Lipid Peroxidation Assay: Quantify levels of malondialdehyde (MDA) or 4-hydroxynonenal
(4-HNE) as markers of oxidative stress.
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Utreloxastat's inhibitory action on the 15-LOX pathway.
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Experimental workflow for preclinical testing in an ALS mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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